

Diethyl 2-Bromoethylphosphonate: A Technical Guide to Its Solubility and Synthetic Applications

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Compound of Interest

Compound Name: Diethyl 2-bromoethylphosphonate

Cat. No.: B146636

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and synthetic utility of **diethyl 2-bromoethylphosphonate**. A versatile bifunctional reagent, this organophosphorus compound serves as a key building block in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and materials. This document consolidates available data on its physical and chemical properties, with a focus on its solubility in aqueous and organic media, and furnishes detailed experimental protocols for its synthesis and subsequent reactions.

Core Properties of Diethyl 2-Bromoethylphosphonate

A summary of the key physical and chemical properties of **diethyl 2-bromoethylphosphonate** is presented below.

Property	Value	Reference(s)
CAS Number	5324-30-1	[1]
Molecular Formula	C ₆ H ₁₄ BrO ₃ P	[1]
Molecular Weight	245.05 g/mol	[1]
Appearance	Clear colorless to slightly yellow liquid	[2]
Density	1.348 g/mL at 25 °C	
Boiling Point	75 °C at 1 mmHg	
Refractive Index (n _{20/D})	1.461	
Flash Point	110 °C (closed cup)	

Solubility Data

Precise quantitative solubility data for **diethyl 2-bromoethylphosphonate** in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility profile can be characterized through its known aqueous solubility and its common use in various reaction solvents.

Quantitative Solubility

Solvent	Temperature (°C)	Solubility (g/L)	Reference(s)
Water	25	20	[2][3][4][5]

Qualitative Solubility in Organic Solvents

Based on its frequent use as a reactant in various organic synthesis protocols, **diethyl 2-bromoethylphosphonate** is known to be soluble or miscible in several common organic solvents. The principle of "like dissolves like" suggests that as a polar organic molecule, it will exhibit good solubility in other polar and some non-polar aprotic solvents.

Solvent	Classification	Solubility/Miscibility
Tetrahydrofuran (THF)	Polar Aprotic	Soluble/Miscible
Toluene	Non-polar Aprotic	Soluble/Miscible
Methanol	Polar Protic	Soluble/Miscible
Dichloromethane (DCM)	Polar Aprotic	Soluble/Miscible
Diethyl Ether	Polar Aprotic	Soluble/Miscible
N,N-Dimethylformamide (DMF)	Polar Aprotic	Soluble/Miscible

Note: "Soluble/Miscible" is inferred from the use of these solvents in published reaction protocols involving **diethyl 2-bromoethylphosphonate**.

Experimental Protocols

Diethyl 2-bromoethylphosphonate is a valuable intermediate in organic synthesis. The following sections detail the primary method for its preparation and a common subsequent application.

Synthesis via the Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing **diethyl 2-bromoethylphosphonate** is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Materials:

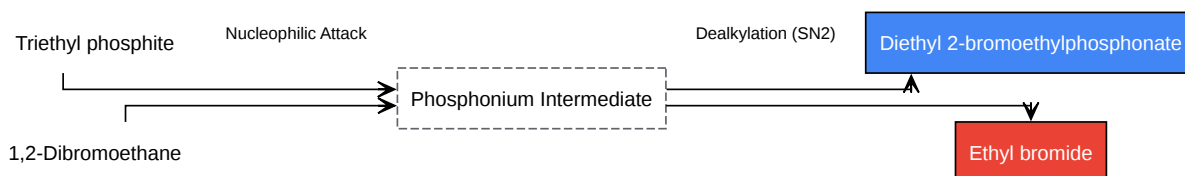
- 1,2-dibromoethane
- Triethylphosphite
- Two-necked round-bottom flask
- Reflux condenser
- Stirring apparatus

- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- To a two-necked round-bottom flask, add 1,2-dibromoethane (0.8 mol).
- While stirring, add triethylphosphite (0.2 mol) to the flask.
- Heat the reaction mixture to reflux and maintain for 2 hours.
- After the reflux period, remove the excess 1,2-dibromoethane using a rotary evaporator with gentle warming at 60-70°C.
- The resulting residue is then purified by vacuum distillation (2 mmHg, 95-105°C or 1 mmHg, 75°C) to yield **diethyl 2-bromoethylphosphonate**.

Expected Yield: 95%



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Michaelis-Arbuzov reaction for the synthesis of **diethyl 2-bromoethylphosphonate**.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

Diethyl 2-bromoethylphosphonate is a precursor to phosphonate ylides used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes, often with high E-stereoselectivity. The first step is the formation of a phosphonate carbanion.

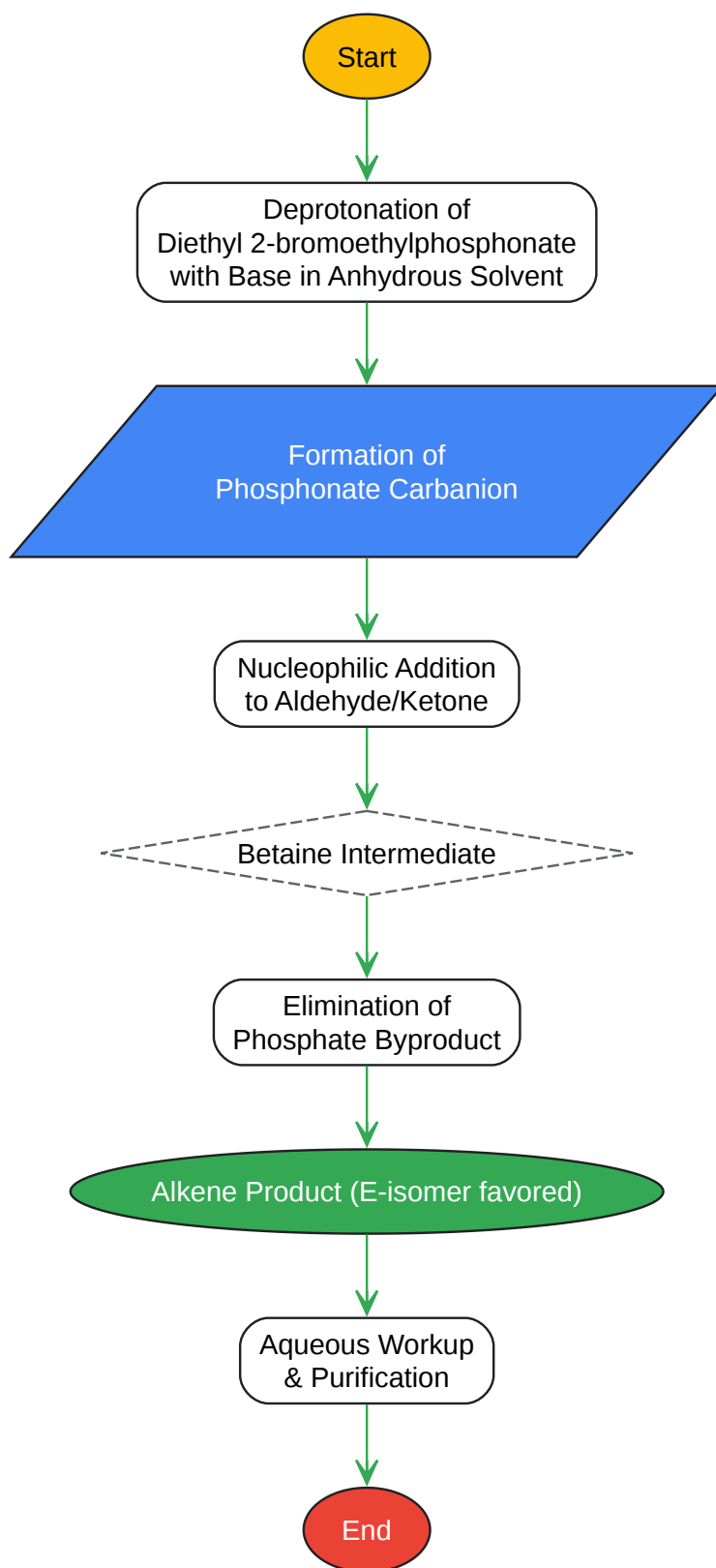
Materials:

- **Diethyl 2-bromoethylphosphonate**
- Strong base (e.g., Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDs))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Aldehyde or Ketone
- Inert atmosphere (Nitrogen or Argon)
- Flame-dried glassware

Procedure for Carbanion Formation and Olefination:

- Under an inert atmosphere, dissolve **diethyl 2-bromoethylphosphonate** (1.0 equiv) in an anhydrous solvent.
- Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).
- Carefully add the strong base (1.0-1.2 equiv) portion-wise or as a solution.
- Stir the mixture at the same temperature for 30-60 minutes to ensure complete formation of the carbanion.
- Add a solution of the aldehyde or ketone (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture.
- Allow the reaction to proceed, often with gradual warming to room temperature, and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.



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